Prednisolone caproate
Overview
Description
Synthesis Analysis
The synthesis of prednisolone derivatives, such as prednisolone caproate, often involves complex chemical processes. An efficient approach to the synthesis of prednisolone from 9α-hydroxy androst-4-ene-3,17-dione via 16α,17α-epoxy-pregn-4,9(11)-diene-21-ol-3,20-dione has been demonstrated, highlighting the intricacies of steroid transformation and modification (Huy et al., 2014). This method underscores the tailored approaches needed to obtain specific steroid derivatives, including prednisolone caproate.
Molecular Structure Analysis
The molecular structure of prednisolone and its derivatives, including caproate, is critical for understanding their chemical behavior and interaction with biological systems. Spectroscopic methods such as IR, MS, NMR have been employed to study the structure of synthesized prednisolone products, providing detailed insights into their molecular configuration (Huy et al., 2014).
Chemical Reactions and Properties
The chemical properties of prednisolone derivatives are significantly influenced by their molecular structure. For instance, the inclusion interaction between prednisolone and di-O-methyl-β-cyclodextrin has been studied, revealing that non-bond interactions form inclusion complexes, which can affect the solubility and stability of the compound (Shi et al., 2014).
Physical Properties Analysis
The physical properties of prednisolone derivatives, such as melting points and solubility, play a crucial role in their pharmaceutical application. New melting data for polymorphs of prednisolone have been established, providing essential thermodynamic data for understanding the physical behavior of these compounds under various conditions (Corvis et al., 2016).
Scientific Research Applications
Cancer Treatment : Prednisolone has been studied for its potential in treating liver cancer. γ-irradiated prednisolone was found to promote apoptosis in liver cancer cells, suggesting its utility as an anticancer agent against liver cancer (Ramadhani et al., 2021).
Veterinary Medicine : In dogs, prednisolone monotherapy has shown success as an immunosuppressive modality in treating steroid responsive meningitis-arteritis (Lowrie et al., 2009).
Renal Disease Treatment : In a mouse model of aristolochic acid nephropathy, prednisolone was effective in reducing inflammation and interstitial renal fibrosis (Chen et al., 2020).
Oncology in Veterinary Practice : Prednisolone treatment in canine cutaneous mast cell tumors resulted in a significant response rate, with changes in pSTAT3 expression and altered KIT expression patterns post-treatment (Teng et al., 2012).
Dentistry : Prednisolone has been found to reduce thermal sensitivity and inflammation in teeth restored with Class V silicate cement (Dachi et al., 1964).
Obstetrics : Treatment with prednisolone during pregnancy did not cause in utero growth restriction or up-regulation of the offspring's hypothalamic-pituitary-adrenal axis (Miller et al., 2004).
Hepatology : Prednisolone treatment showed opposing effects in different models of liver injury in mice (Kwon et al., 2014).
Zoology : Exposure to prednisolone in zebrafish resulted in decreased autonomic activity and altered hypothalamic-pituitary-interrenal axis activity (Xin et al., 2020).
Pulmonary Medicine : Prednisolone, known for its anti-inflammatory and immunosuppressive effects, is used in treating acute and chronic pulmonary disease but may adversely affect carbohydrate metabolism (Fernandes & McKay, 2021).
Pneumology : In community-acquired pneumonia, a week-long treatment with prednisolone did not improve patient outcomes (Snijders et al., 2010).
Safety And Hazards
Future Directions
Prednisolone is a corticosteroid that may be used to reduce inflammation and calm down an overactive immune system . It has predominantly glucocorticoid activity, which means it mainly affects our immune response and reduces inflammation . Further studies are required to quantify the effects/mechanisms of steroid-tapering or withdrawal on MPA pharmacokinetics .
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h10,12,14,19-21,24,29,32H,4-9,11,13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSAKUGJOSFARZ-FOMYWIRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024448 | |
Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisolone caproate | |
CAS RN |
69164-69-8 | |
Record name | (11β)-11,17-Dihydroxy-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69164-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prednisolone caproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069164698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15999 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNISOLONE CAPROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PA7CJ4RFB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.